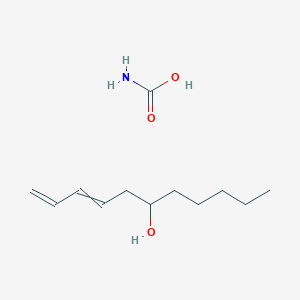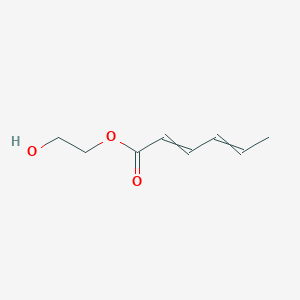![molecular formula C12H15ClN2O3 B14383319 1-[3-Chloro-4-(diethylamino)-5-nitrophenyl]ethan-1-one CAS No. 88699-33-6](/img/structure/B14383319.png)
1-[3-Chloro-4-(diethylamino)-5-nitrophenyl]ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[3-Chloro-4-(diethylamino)-5-nitrophenyl]ethan-1-one is an organic compound with a complex structure that includes a chloro, diethylamino, and nitro group attached to a phenyl ring, along with an ethanone group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-Chloro-4-(diethylamino)-5-nitrophenyl]ethan-1-one typically involves multiple steps, starting with the preparation of the phenyl ring with the desired substituents. Common synthetic routes include:
Nitration: Introduction of the nitro group to the phenyl ring using nitric acid and sulfuric acid.
Chlorination: Addition of the chloro group using chlorine gas or other chlorinating agents.
Amination: Introduction of the diethylamino group through nucleophilic substitution reactions.
Acylation: Attachment of the ethanone group using acyl chlorides or anhydrides in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous processes, utilizing similar reaction conditions but optimized for efficiency and yield. The use of automated reactors and precise control of reaction parameters are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
1-[3-Chloro-4-(diethylamino)-5-nitrophenyl]ethan-1-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and a palladium catalyst.
Reduction: The chloro group can be substituted with other nucleophiles through nucleophilic substitution reactions.
Substitution: The diethylamino group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, alcohols, or thiols.
Major Products
Amino derivatives: Formed by the reduction of the nitro group.
Substituted phenyl derivatives: Formed by nucleophilic substitution of the chloro group.
Aplicaciones Científicas De Investigación
1-[3-Chloro-4-(diethylamino)-5-nitrophenyl]ethan-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-[3-Chloro-4-(diethylamino)-5-nitrophenyl]ethan-1-one involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The diethylamino group can enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability.
Comparación Con Compuestos Similares
1-[3-Chloro-4-(diethylamino)-5-nitrophenyl]ethan-1-one can be compared with other similar compounds, such as:
1-[3-Chloro-4-(methylamino)-5-nitrophenyl]ethan-1-one: Similar structure but with a methylamino group instead of a diethylamino group.
1-[3-Chloro-4-(dimethylamino)-5-nitrophenyl]ethan-1-one: Similar structure but with a dimethylamino group instead of a diethylamino group.
1-[3-Chloro-4-(ethylamino)-5-nitrophenyl]ethan-1-one: Similar structure but with an ethylamino group instead of a diethylamino group.
Propiedades
Número CAS |
88699-33-6 |
|---|---|
Fórmula molecular |
C12H15ClN2O3 |
Peso molecular |
270.71 g/mol |
Nombre IUPAC |
1-[3-chloro-4-(diethylamino)-5-nitrophenyl]ethanone |
InChI |
InChI=1S/C12H15ClN2O3/c1-4-14(5-2)12-10(13)6-9(8(3)16)7-11(12)15(17)18/h6-7H,4-5H2,1-3H3 |
Clave InChI |
MIOFBVJJBVHXKX-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C1=C(C=C(C=C1Cl)C(=O)C)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



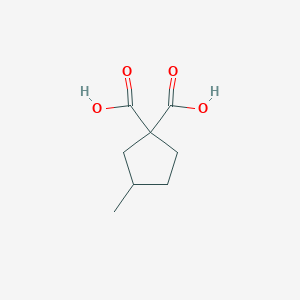

![6-Formylbicyclo[4.2.1]nonan-1-yl 3-chlorobenzoate](/img/structure/B14383263.png)
![4,4-Diphenyl-1,3,6,9-tetrathiaspiro[4.4]nonane-7,8-dione](/img/structure/B14383272.png)
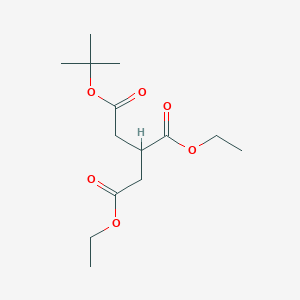

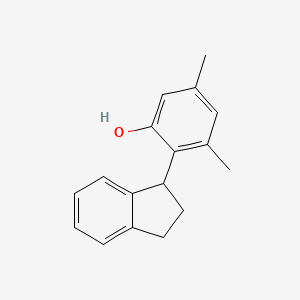
![3-[(4-Iodobut-3-yn-2-yl)oxy]butan-2-ol](/img/structure/B14383303.png)
![N-{2-[(Propan-2-yl)oxy]-5-(trifluoromethyl)phenyl}urea](/img/structure/B14383315.png)
